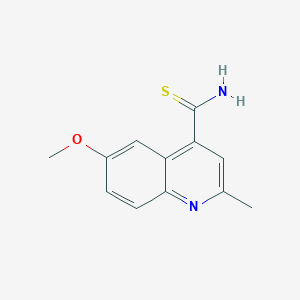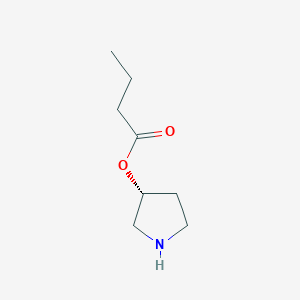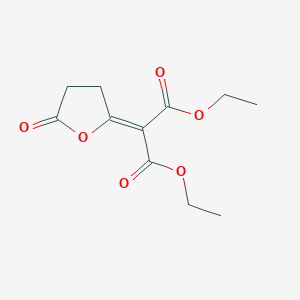![molecular formula C12H21NO2 B12882630 1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-08-8](/img/structure/B12882630.png)
1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a diethylamino group and a dimethyl-substituted dihydrofuran ring
Vorbereitungsmethoden
The synthesis of 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with 2,4-dimethyl-3-furanone under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially leading to biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-(Diethylamino)ethanol: This compound also contains a diethylamino group but differs in its overall structure and properties.
2,4-Dimethylfuran: While it shares the furan ring, it lacks the diethylamino group, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
88557-08-8 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-[2-(diethylamino)-3,5-dimethyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C12H21NO2/c1-6-13(7-2)12-8(3)11(9(4)14)10(5)15-12/h8,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
OZWYNTJMLNPQAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1C(C(=C(O1)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


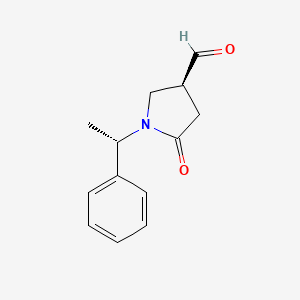
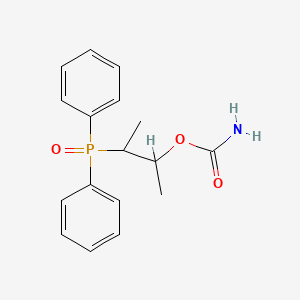
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
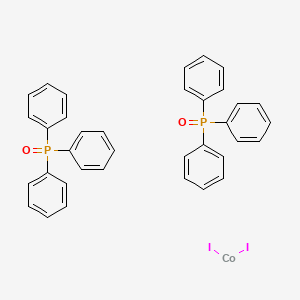

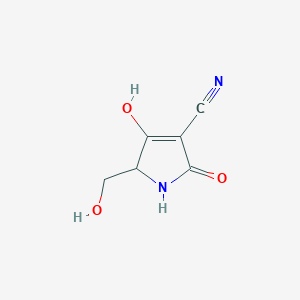

![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
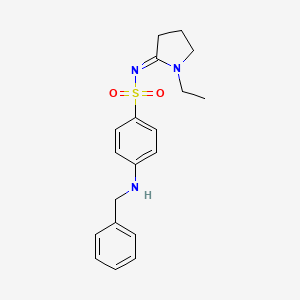
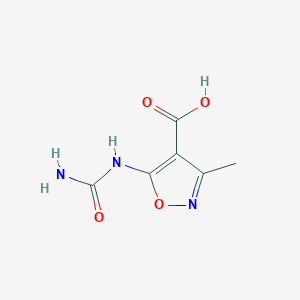
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
